

solubility of 1,2,3-triiodobenzene in organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2,3-Triiodobenzene

Cat. No.: B3054506

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **1,2,3-Triiodobenzene** in Organic Solvents

Introduction

1,2,3-Triiodobenzene ($C_6H_3I_3$) is a halogenated aromatic compound of significant interest in organic synthesis and materials science.^[1] Its utility as a precursor and an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, is noteworthy.^[2] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in these applications, enabling researchers to optimize reaction conditions, design purification strategies, and control crystallization processes. This guide provides a comprehensive overview of the solubility of **1,2,3-triiodobenzene**, its physicochemical properties, and standard methodologies for its solubility determination.

Physicochemical Properties of 1,2,3-Triiodobenzene

The solubility of a compound is intrinsically linked to its physical and chemical properties. The large, polarizable iodine atoms and the benzene ring's geometry in **1,2,3-triiodobenzene** dictate its interactions with solvent molecules.

Property	Value	Reference
Molecular Formula	$C_6H_3I_3$	[3][4]
Molecular Weight	455.80 g/mol	[4][5]
Melting Point	116 °C	[3][5]
Boiling Point	350.8 °C at 760 mmHg	[3]
Density	2.928 - 3.483 g/cm³	[1][3]
XLogP3	3.9	[3][4]
Appearance	Colorless to off-white crystalline solid	[1][2]

Solubility Profile of 1,2,3-Triiodobenzene

Due to the presence of three large iodine atoms, **1,2,3-triiodobenzene** is a predominantly non-polar molecule.^[1] Following the principle of "like dissolves like," it exhibits greater solubility in non-polar or weakly polar organic solvents.^{[1][6]} Conversely, its solubility in highly polar solvents like water is very low.^[1]

While specific quantitative solubility data for **1,2,3-triiodobenzene** is not extensively available in the literature, its solubility behavior can be inferred from its structural analogues and general principles of physical organic chemistry.

Solvent	Polarity	Expected Solubility
Hexane	Non-polar	Good
Toluene	Non-polar	Good
Chloroform	Weakly polar	Good
Carbon Tetrachloride	Non-polar	Good
Diethyl Ether	Weakly polar	Moderate to Good
Dichloromethane	Polar aprotic	Moderate
Ethyl Acetate	Polar aprotic	Moderate
Acetone	Polar aprotic	Low to Moderate
Ethanol	Polar protic	Low
Methanol	Polar protic	Low
Water	Polar protic	Very Low/Insoluble

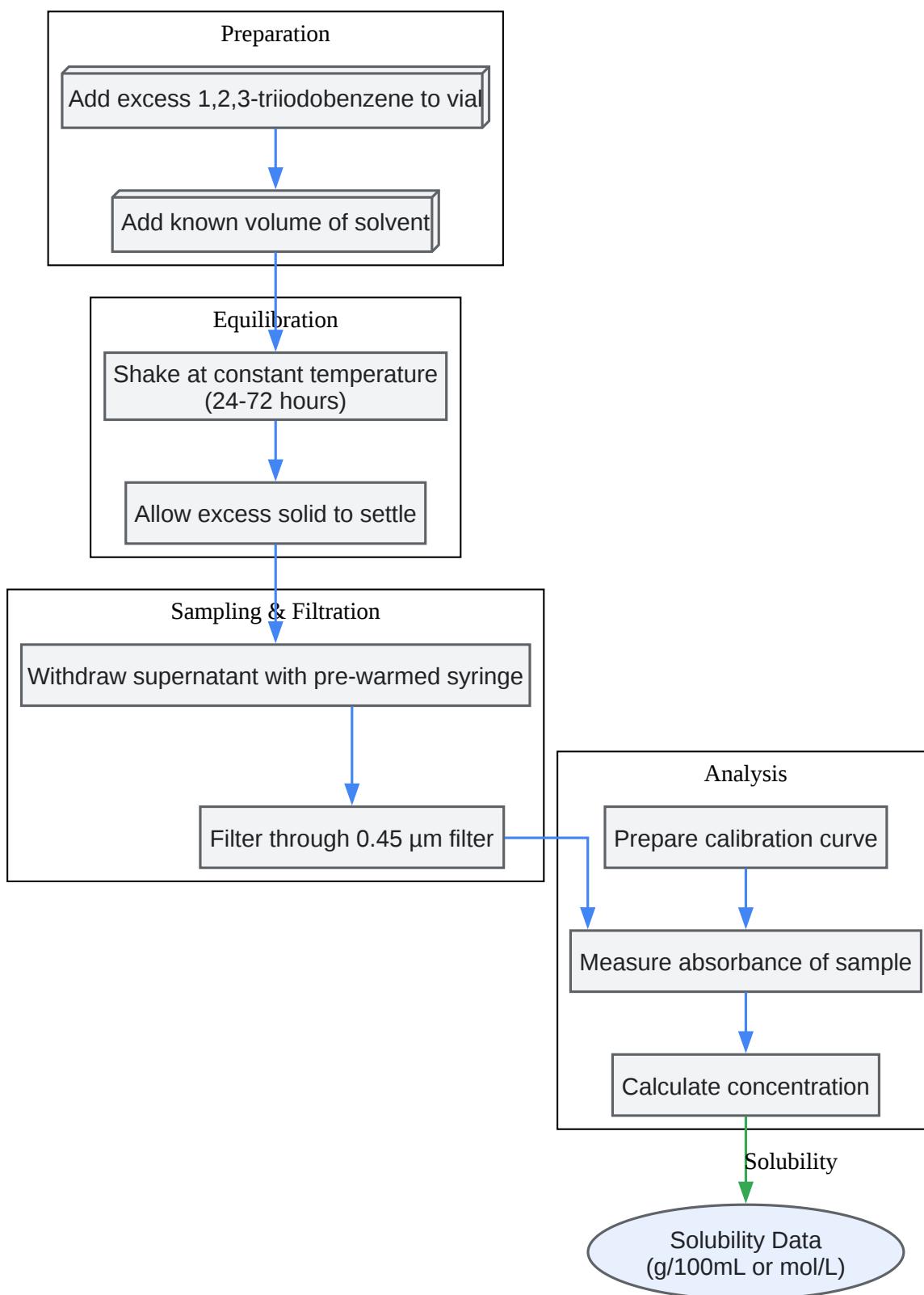
Note: The solubility of **1,2,3-triiodobenzene**, like most solids, is expected to increase with temperature.[1][2]

Experimental Protocol for Solubility Determination

A common and reliable method for determining the solubility of a solid compound in a solvent is the isothermal shake-flask method. The following protocol provides a general framework for this procedure.

Objective: To determine the equilibrium solubility of **1,2,3-triiodobenzene** in a given organic solvent at a specific temperature.

Materials:


- **1,2,3-Triiodobenzene** (solid)
- Solvent of interest

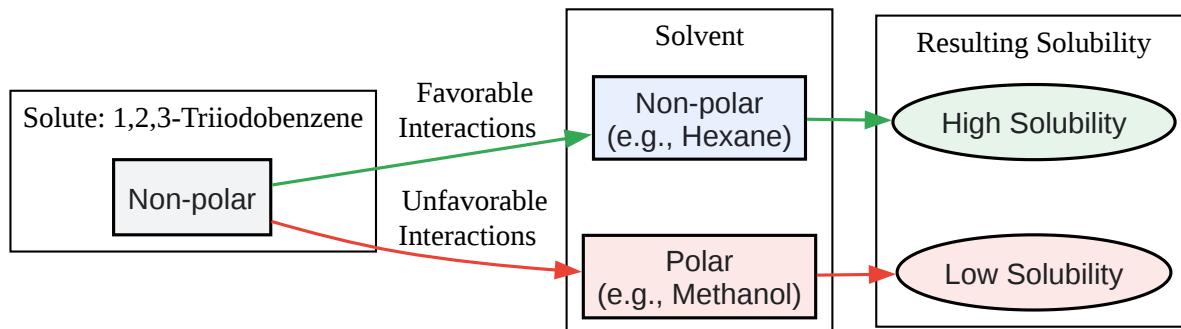
- Scintillation vials or flasks with airtight caps
- Constant temperature shaker bath or incubator
- Analytical balance
- Syringe filters (e.g., 0.45 µm PTFE)
- Volumetric flasks
- Spectrophotometer or other analytical instrument (e.g., HPLC)

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of solid **1,2,3-triiodobenzene** to a series of vials.
 - Add a known volume of the solvent to each vial.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature shaker bath set to the desired temperature.
 - Allow the mixtures to shake for a sufficient time (e.g., 24-72 hours) to ensure that equilibrium is reached. The solution should be saturated with the solute, and excess solid should be present.
- Sample Collection and Filtration:
 - Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.
 - Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

- Analysis:
 - Determine the concentration of **1,2,3-triiodobenzene** in the filtered solution using a suitable analytical technique. For aromatic compounds, UV-Vis spectrophotometry is often a straightforward method.
 - Prepare a calibration curve using standard solutions of known concentrations of **1,2,3-triiodobenzene** in the same solvent.
 - Measure the absorbance of the filtered saturated solution.
 - Calculate the concentration from the calibration curve.
- Calculation of Solubility:
 - The solubility can be expressed in various units, such as g/100 mL or mol/L, based on the determined concentration.

[Click to download full resolution via product page](#)


Caption: Experimental workflow for determining the solubility of **1,2,3-triiodobenzene**.

Factors Influencing Solubility

The solubility of **1,2,3-triiodobenzene** is governed by the thermodynamic balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

- Solute-Solute Interactions: In the solid state, **1,2,3-triiodobenzene** molecules are held together by van der Waals forces and potentially weak halogen-halogen interactions.^[7]
- Solvent-Solvent Interactions: These are the forces holding the solvent molecules together.
- Solute-Solvent Interactions: For dissolution to occur, the energy gained from the interaction between **1,2,3-triiodobenzene** and the solvent molecules must be sufficient to overcome the solute-solute and solvent-solvent interactions.

Due to its non-polar nature, **1,2,3-triiodobenzene** will interact most favorably with non-polar solvents through London dispersion forces. In more polar solvents, the strong dipole-dipole or hydrogen bonding interactions between solvent molecules are not easily overcome by the weaker interactions with the non-polar solute, leading to lower solubility.

[Click to download full resolution via product page](#)

Caption: Relationship between solute/solvent polarity and solubility.

Conclusion

1,2,3-Triiodobenzene is a non-polar compound that is most soluble in non-polar or weakly polar organic solvents. While quantitative data is sparse, its solubility behavior can be reliably

predicted based on its molecular structure and the principle of "like dissolves like." For precise solubility measurements, the isothermal shake-flask method provides a robust experimental protocol. A comprehensive understanding of these solubility characteristics is essential for researchers and professionals in chemistry and drug development to effectively utilize this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 1,2,3-Triiodobenzene | lookchem [lookchem.com]
- 4. 1,2,3-Triiodobenzene | C6H3I3 | CID 11845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2,3-triiodobenzene [stenutz.eu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [solubility of 1,2,3-triiodobenzene in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3054506#solubility-of-1-2-3-triiodobenzene-in-organic-solvents\]](https://www.benchchem.com/product/b3054506#solubility-of-1-2-3-triiodobenzene-in-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com